N-(piperidin-4-yl)cyclobutanecarboxamidedihydrochloride
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Overview
Description
N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride is a chemical compound with the molecular formula C10H18N2O.2ClH. It is a derivative of piperidine, a six-membered heterocyclic amine, and cyclobutanecarboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride typically involves the reaction of piperidine with cyclobutanecarboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanecarboxylic acid derivatives, while reduction may produce cyclobutanemethanol derivatives .
Scientific Research Applications
N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-yl)benzamide
- N-(piperidin-4-yl)cyclohexanecarboxamide
- N-(piperidin-4-yl)cyclopentanecarboxamide
Uniqueness
N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride stands out due to its unique combination of the piperidine and cyclobutanecarboxamide moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H20Cl2N2O |
---|---|
Molecular Weight |
255.18 g/mol |
IUPAC Name |
N-piperidin-4-ylcyclobutanecarboxamide;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9;;/h8-9,11H,1-7H2,(H,12,13);2*1H |
InChI Key |
XNOFGQXOFWPSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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